molecular formula C9H9ClF2N2O B2928872 1-(2-Chloroethyl)-3-(3,4-difluorophenyl)urea CAS No. 2168354-72-9

1-(2-Chloroethyl)-3-(3,4-difluorophenyl)urea

Cat. No.: B2928872
CAS No.: 2168354-72-9
M. Wt: 234.63
InChI Key: CCIKTRZLAGTVRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloroethyl)-3-(3,4-difluorophenyl)urea is a useful research compound. Its molecular formula is C9H9ClF2N2O and its molecular weight is 234.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Molecular Interactions

The crystallographic analysis of urea derivatives, such as 1‐(2‐Chloro‐3,5‐difluorophenyl)‐3‐(2,6‐dichlorobenzoyl)urea, reveals how the difluorophenyl ring aligns nearly coplanar with the urea group, showcasing the molecule's conformational stability facilitated by intramolecular N—H⋯O hydrogen bonding. This structural orientation supports the formation of dimers through intermolecular hydrogen bonds, highlighting the compound's potential for forming stable molecular architectures (Shengjiao Yan et al., 2007).

Photocatalytic Applications

Research into titania photocatalysts modified with urea derivatives has shown promising results for the simultaneous production of hydrogen and degradation of organic pollutants. This dual-function photocatalysis, effective only when certain anion adsorbates and metals coexist on the TiO2 surface modified with urea derivatives, could revolutionize environmental remediation efforts by efficiently degrading pollutants like 4-chlorophenol while producing valuable hydrogen (Jungwon Kim et al., 2012).

Nonlinear Optical Properties

A first-principles study of a novel chalcone derivative highlighted the significant electro-optic properties of compounds structurally related to 1-(2-Chloroethyl)-3-(3,4-difluorophenyl)urea. The investigation into 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one demonstrated its potential applications in nonlinear optics, with properties surpassing those of urea, suggesting uses in optoelectronic device fabrication (M. Shkir et al., 2018).

Properties

IUPAC Name

1-(2-chloroethyl)-3-(3,4-difluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF2N2O/c10-3-4-13-9(15)14-6-1-2-7(11)8(12)5-6/h1-2,5H,3-4H2,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIKTRZLAGTVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NCCCl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.